molecular formula C16H9Br2NO3 B4944582 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 75822-44-5

1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-

Cat. No.: B4944582
CAS No.: 75822-44-5
M. Wt: 423.05 g/mol
InChI Key: FACIBXKGHVCXIR-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO3/c17-10-3-1-9(2-4-10)14(20)8-19-13-6-5-11(18)7-12(13)15(21)16(19)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIBXKGHVCXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367228
Record name 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75822-44-5
Record name 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- involves several steps. One common method includes the reaction of 5-bromoindole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound exhibits biological activities such as antiviral, anticancer, and antimicrobial properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

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